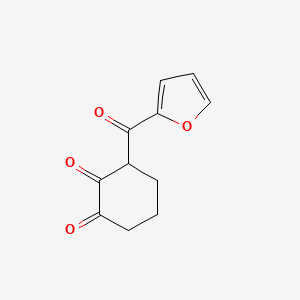

3-(Furan-2-carbonyl)cyclohexane-1,2-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

3-(furan-2-carbonyl)cyclohexane-1,2-dione |

InChI |

InChI=1S/C11H10O4/c12-8-4-1-3-7(10(8)13)11(14)9-5-2-6-15-9/h2,5-7H,1,3-4H2 |

InChI Key |

MFBWJDBNLUIHDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C(=O)C1)C(=O)C2=CC=CO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for 3 Furan 2 Carbonyl Cyclohexane 1,2 Dione

Retrosynthetic Analysis of the 3-(Furan-2-carbonyl)cyclohexane-1,2-dione Scaffold

A retrosynthetic analysis of this compound suggests several potential disconnection approaches. The most logical disconnection is at the C-C bond between the cyclohexane (B81311) ring and the furan-2-carbonyl group. This leads to two key synthons: a cyclohexane-1,2-dione enolate (nucleophile) and a furan-2-carbonyl electrophile.

This primary disconnection points towards two main forward synthetic strategies: an acylation reaction using an activated furan-2-carboxylic acid derivative and a condensation reaction involving suitable precursors.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (Acylation): The target molecule can be disconnected at the acyl group, leading to cyclohexane-1,2-dione and a furan-2-carbonyl synthon, such as furan-2-carbonyl chloride. This suggests a Friedel-Crafts type acylation or an enolate acylation as a key step.

Disconnection 2 (Condensation): An alternative disconnection can be envisioned through a Claisen-type condensation. This would involve the reaction of a furan-containing keto-ester with a suitable cyclic ketone precursor.

Targeted Synthesis of this compound via Acylation and Condensation Reactions

Based on the retrosynthetic analysis, the targeted synthesis can be approached through acylation of cyclohexane-1,2-dione or a related condensation reaction.

One of the most direct methods for the C-acylation of ketones is the reaction of their enolates with acylating agents. researchgate.net In this case, the enolate of cyclohexane-1,2-dione can be reacted with an activated form of furan-2-carboxylic acid, such as furan-2-carbonyl chloride.

Another viable approach is the Claisen condensation, a powerful tool for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgfiveable.mevaia.commasterorganicchemistry.com A mixed Claisen condensation could be employed between an ester and another carbonyl compound. organic-chemistry.org

The efficiency of acylation and condensation reactions is highly dependent on the reaction conditions. Key parameters to optimize include the choice of base, solvent, temperature, and reaction time.

For the acylation of cyclohexane-1,2-dione, the choice of base is critical for the efficient generation of the enolate. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often preferred.

The solvent can significantly influence the outcome of Friedel-Crafts acylation reactions. stackexchange.com Non-polar solvents like dichloromethane (B109758) or carbon disulfide often favor kinetic control, while polar solvents such as nitrobenzene (B124822) can lead to the thermodynamic product. stackexchange.com

Below is a hypothetical data table illustrating the optimization of the acylation of cyclohexane-1,2-dione with furan-2-carbonyl chloride.

Table 1: Optimization of Reaction Conditions for Acylation

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaH (1.1) | THF | 0 to rt | 12 | 45 |

| 2 | LDA (1.1) | THF | -78 to 0 | 4 | 65 |

| 3 | KHMDS (1.1) | Toluene | -78 to rt | 6 | 58 |

| 4 | LDA (1.1) | THF/HMPA | -78 to 0 | 4 | 72 |

| 5 | NaOEt (1.1) | EtOH | rt | 24 | 30 |

The formation of this compound via acylation proceeds through a nucleophilic acyl substitution mechanism. The base abstracts an acidic α-proton from cyclohexane-1,2-dione to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the furan-2-carbonyl chloride. The subsequent loss of the chloride leaving group yields the desired product.

In a Claisen condensation, the mechanism involves the base-mediated formation of an enolate from one ester molecule, which then attacks the carbonyl group of a second ester molecule. wikipedia.org Elimination of an alkoxide group leads to the formation of a β-keto ester. wikipedia.org

Several strategies can be employed to enhance the yields and purity of the target compound.

Choice of Acylating Agent: The reactivity of the acylating agent is crucial. Acyl chlorides are generally more reactive than anhydrides or esters.

Use of Additives: In Friedel-Crafts acylations, the use of a stoichiometric amount of a Lewis acid catalyst like AlCl₃ is common. sigmaaldrich.comwikipedia.orgorganic-chemistry.orgnih.gov

Purification Techniques: Careful purification of the crude product is essential. Column chromatography is a standard method for separating the desired product from byproducts and unreacted starting materials.

Reaction Monitoring: Close monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help determine the optimal reaction time and prevent the formation of degradation products.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer several advantages over stoichiometric approaches, including milder reaction conditions, higher atom economy, and the potential for asymmetric synthesis.

Lewis acids are commonly used as catalysts in Friedel-Crafts acylation reactions. wikipedia.orgorganic-chemistry.org Milder Lewis acids, such as zinc(II) salts, can sometimes be used when the aromatic ring is activated. wikipedia.org

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral secondary amines are effective organocatalysts for a variety of transformations involving carbonyl compounds. au.dk Chiral diol-based scaffolds, such as BINOLs, have also been widely used to induce enantioselectivity. nih.gov

For the synthesis of this compound, a chiral organocatalyst could potentially be used to achieve an enantioselective acylation. A bifunctional catalyst, possessing both a basic site to generate the enolate and a chiral scaffold to control the stereochemistry of the subsequent acylation, would be ideal.

Below is a hypothetical data table exploring the use of different organocatalysts for the asymmetric acylation of cyclohexane-1,2-dione.

Table 2: Exploration of Organocatalytic Systems

| Entry | Catalyst (mol%) | Additive | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Proline (20) | - | DMSO | rt | 40 | 15 |

| 2 | (S)-BINOL (10) | Ti(Oi-Pr)₄ | CH₂Cl₂ | 0 | 55 | 60 |

| 3 | Cinchona Alkaloid (10) | - | Toluene | -20 | 62 | 75 |

| 4 | Chiral Phosphoric Acid (5) | - | CH₂Cl₂ | -40 | 58 | 85 |

| 5 | Squaramide (10) | - | CHCl₃ | rt | 68 | 90 |

Metal-Catalyzed Transformations

Metal-catalyzed reactions offer powerful tools for the construction of carbon-carbon bonds, and such strategies could be pivotal in the synthesis of this compound. A plausible approach involves the acylation of a pre-existing cyclohexane-1,2-dione ring system. While direct acylation of 1,2-diones can be challenging, metal-catalyzed cross-coupling reactions provide a viable alternative.

One potential pathway is the Heck-type arylation of 1,2-cyclohexanedione (B122817). Research has demonstrated the feasibility of palladium-catalyzed arylation at the C-3 position of 1,2-cyclohexanedione, suggesting that a similar approach with a furan-based coupling partner could be successful. acs.org For instance, the use of a furan-2-carbonyl derivative activated for cross-coupling, such as furan-2-carbonyl chloride or a related organometallic species, in the presence of a palladium catalyst, could lead to the desired product.

Another avenue for metal-catalyzed synthesis involves the use of other transition metals known to facilitate C-H activation or acylation reactions. Catalysts based on rhodium, ruthenium, or iridium could potentially mediate the direct acylation of the cyclohexane-1,2-dione core with a suitable furan-2-carbonyl electrophile. The choice of catalyst and ligands would be crucial in achieving high regioselectivity and yield.

A summary of potential metal-catalyzed approaches is presented in the table below.

| Catalytic System | Proposed Reaction | Potential Advantages |

| Palladium(II) Acetate / Phosphine (B1218219) Ligand | Heck-type coupling of 1,2-cyclohexanedione with a furan-2-carbonyl derivative | Well-established methodology for C-C bond formation. |

| Rhodium(I) or Rhodium(III) complexes | Directed C-H acylation of 1,2-cyclohexanedione | High regioselectivity through directing group strategies. |

| Iridium(III) catalysts | C-H activation and subsequent acylation | Can offer unique reactivity and functional group tolerance. |

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve efficiency. The synthesis of this compound can be approached with these principles in mind.

Conducting reactions in solvent-free conditions or in aqueous media is a cornerstone of green chemistry. For the synthesis of the target molecule, a potential solvent-free approach could involve the direct reaction of 1,2-cyclohexanedione with a furan-2-carbonylating agent under high temperature or with microwave assistance.

Reactions in water are also highly desirable. While the reactants may have limited water solubility, the use of phase-transfer catalysts or surfactants can facilitate the reaction. An aqueous-based synthesis would significantly reduce the use of volatile organic compounds (VOCs), which are often hazardous and environmentally damaging.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles. nih.govnih.gov The application of microwave irradiation to the metal-catalyzed acylation of 1,2-cyclohexanedione could significantly reduce reaction times from hours to minutes. nih.gov This rapid heating can also minimize the formation of side products.

Ultrasonic promotion is another green technique that utilizes the energy of sound waves to induce cavitation, which can enhance reaction rates and yields. The use of ultrasound could be particularly beneficial in heterogeneous reactions, such as those involving solid-supported catalysts, by improving mass transfer.

The following table outlines potential green synthetic approaches.

| Green Chemistry Approach | Proposed Application | Environmental Benefits |

| Solvent-Free Reaction | Direct acylation of 1,2-cyclohexanedione | Elimination of solvent waste. |

| Aqueous Media Synthesis | Phase-transfer catalyzed acylation | Reduced use of volatile organic compounds. |

| Microwave-Assisted Synthesis | Acceleration of metal-catalyzed cross-coupling | Reduced energy consumption and reaction times. nih.govnih.gov |

| Ultrasonic-Promoted Synthesis | Enhanced efficiency of heterogeneous catalytic reactions | Improved reaction rates and potential for milder conditions. |

Stereoselective Synthesis and Enantiomeric Control (if applicable)

The structure of this compound possesses a stereocenter at the C-3 position of the cyclohexane ring. Therefore, the development of stereoselective synthetic methods to control the configuration of this center is of significant interest, particularly for applications in medicinal chemistry and materials science.

Asymmetric metal catalysis is a well-established strategy for achieving enantiomeric control. The use of chiral ligands in conjunction with a metal catalyst, such as palladium or rhodium, in the acylation or cross-coupling reaction could induce asymmetry and lead to the formation of one enantiomer in excess. For instance, a chiral phosphine ligand in a palladium-catalyzed Heck-type reaction could effectively control the stereochemical outcome.

Organocatalysis provides another powerful approach to stereoselective synthesis. Chiral amines or phosphoric acids could be employed to catalyze the enantioselective addition of a furan-based nucleophile to a cyclohexenone precursor, which could then be further oxidized to the desired 1,2-dione.

While specific studies on the stereoselective synthesis of this compound are not yet reported, the principles of asymmetric synthesis are well-developed and could be applied to this target molecule. rsc.org

Chemical Reactivity and Derivatization Pathways of 3 Furan 2 Carbonyl Cyclohexane 1,2 Dione

Exploration of the Diketone Moiety's Reactivity

The cyclohexane-1,2-dione portion of the molecule is a key center for a variety of chemical reactions. Its two adjacent carbonyl groups create a region of high electrophilicity, influencing its reactivity.

Electrophilic and Nucleophilic Addition Reactions

The carbonyl carbons of the diketone are electrophilic and susceptible to attack by nucleophiles. wikipedia.org This reactivity is fundamental to many of the transformations this compound can undergo.

Nucleophilic Addition: A wide array of nucleophiles can add to the carbonyl carbons. wikipedia.org This reaction, often termed a 1,2-nucleophilic addition, results in the formation of a new single bond at the carbonyl carbon and the breaking of the carbon-oxygen pi bond. masterorganicchemistry.com The geometry of the carbon atom changes from trigonal planar to tetrahedral during this process. masterorganicchemistry.com Common nucleophiles include Grignard reagents, organolithium compounds, and hydrides, which typically lead to irreversible additions. masterorganicchemistry.comlibretexts.org Weaker nucleophiles, such as alcohols and amines, can also participate in these reactions, often under reversible conditions. masterorganicchemistry.com The rate and reversibility of the addition are influenced by the basicity of the nucleophile. masterorganicchemistry.com Under basic conditions, a strong nucleophile will attack the carbonyl carbon first, followed by protonation of the resulting alkoxide. openochem.org In acidic conditions, the carbonyl oxygen is protonated first, which activates the carbonyl group towards attack by a weaker nucleophile. openochem.org

Electrophilic Addition: While the carbonyl carbons are electrophilic, the oxygen atoms possess lone pairs of electrons and can act as nucleophiles. In the presence of strong electrophiles, particularly under acidic conditions, protonation of a carbonyl oxygen can occur. This enhances the electrophilicity of the corresponding carbonyl carbon, making it more susceptible to subsequent nucleophilic attack.

Enolization and Tautomeric Equilibria

The presence of alpha-hydrogens in the cyclohexane-1,2-dione moiety allows for the existence of keto-enol tautomerism. acs.org This equilibrium is a significant aspect of its chemistry.

Keto-Enol Tautomerism: 1,2-Cyclohexanedione (B122817) exists as a tautomeric mixture of the diketo form and its more stable enol form. wikipedia.org In the absence of a solvent, the enol form constitutes about 40% of the mixture at room temperature. cdnsciencepub.com This equilibrium between the keto and enol forms is slow in aqueous solution but can be catalyzed by both acids and bases. acs.org The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.

Asymmetric β-Diketones: In asymmetric β-diketones, three distinct tautomers can exist: one diketo form and two different keto-enol forms. mdpi.com The two keto-enol tautomers can interconvert through proton transfer via an intramolecular hydrogen bond. mdpi.com The relative stability of these tautomers is influenced by the nature of the substituents and the solvent. mdpi.com

Transformations Involving the Furan (B31954) Heterocycle

The furan ring in 3-(Furan-2-carbonyl)cyclohexane-1,2-dione is an electron-rich aromatic system that readily participates in various reactions.

Electrophilic Aromatic Substitution on the Furan Ring

Furan undergoes electrophilic aromatic substitution more readily than benzene (B151609) due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. pearson.compearson.com

Reactivity and Regioselectivity: The increased electron density makes furan highly susceptible to electrophilic attack, with reactions proceeding significantly faster than in benzene. chemicalbook.comnumberanalytics.com Substitution preferentially occurs at the 2- and 5-positions, which are more nucleophilic than the 3- and 4-positions. pearson.comchemicalbook.com This preference is due to the greater stabilization of the cationic intermediate (sigma complex) formed during attack at the 2-position, which can be delocalized over more resonance structures. chemicalbook.comvaia.com

Common Electrophilic Substitution Reactions:

Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature, often leading to polyhalogenated products. Milder conditions are required to achieve mono-substitution. pharmaguideline.com

Nitration: Nitration of furan can be achieved using mild nitrating agents like acetyl nitrate (B79036) at low temperatures to yield 2-nitrofuran. numberanalytics.compharmaguideline.com

Sulfonation: Sulfonation can be carried out using reagents like pyridine-sulfur trioxide complex to produce furan-2-sulfonic acid. pharmaguideline.com

Acylation: Friedel-Crafts acylation of furan requires mild catalysts such as boron trifluoride or phosphoric acid to introduce an acyl group, typically at the 2-position. pharmaguideline.comyoutube.com

Nucleophilic Attack and Ring-Opening Reactions of Furan Derivatives

While less common than electrophilic substitution, the furan ring can undergo nucleophilic attack, particularly when substituted with electron-withdrawing groups. edurev.inquimicaorganica.org

Nucleophilic Substitution: Halofurans, especially those with electron-withdrawing substituents, are more reactive towards nucleophiles than furan itself. pharmaguideline.comedurev.in For example, 2-bromo-5-nitrofuran (B1267531) readily reacts with nucleophiles. edurev.in

Ring-Opening Reactions: The furan ring is susceptible to ring-opening under certain conditions.

Acid-Catalyzed Ring Opening: In the presence of acid, protonation of the furan ring can lead to polymerization or ring-opening, especially with electron-releasing substituents. pharmaguideline.com Acid-catalyzed ring-opening of N-(furfuryl) amides, for instance, results in the formation of a diketone moiety. rsc.org

Oxidative Ring Opening: Treatment of furan with oxidizing agents like sodium hypochlorite (B82951) or hydrogen peroxide can lead to ring-opening. pharmaguideline.com

Photoinduced Ring Opening: Photoisomerization of furan can proceed through a ring-opened intermediate. aip.org

Cyclization and Annulation Reactions to Form Novel Heterocyclic Systems

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various fused and spiro heterocyclic systems.

Formation of Pyrazole (B372694) and Isoxazole Derivatives

The 1,2- and 1,3-dicarbonyl systems within this compound are excellent precursors for the synthesis of five-membered heterocyclic rings such as pyrazoles and isoxazoles through condensation reactions with dinucleophiles.

The reaction with hydrazine (B178648) and its derivatives typically leads to the formation of pyrazole-containing scaffolds. For instance, the reaction of 2-acylcyclohexane-1,3-diones with phenylhydrazines is known to produce fluorinated indazolones. researchgate.net This suggests that this compound would react similarly with hydrazine hydrate (B1144303) or substituted hydrazines to yield fused pyrazole derivatives. The reaction proceeds through initial condensation of one of the carbonyl groups with a hydrazine nitrogen, followed by intramolecular cyclization and dehydration.

Isoxazole derivatives can be synthesized by reacting the dicarbonyl moiety with hydroxylamine (B1172632). youtube.com The reaction of 2-acyl-1,3-cyclohexanediones with hydroxylamine hydrochloride can be used to form isoxazoline (B3343090) derivatives, which can be subsequently converted to isoxazoles. mdpi.com A general method for the synthesis of fused isoxazoles involves the cyclocondensation of 2-arylidene-5,5-dimethylcyclohexane-1,3-dione with hydroxylamine hydrochloride in the presence of glacial acetic acid. mdpi.com This indicates that this compound would serve as a suitable substrate for the construction of furan-substituted cyclohexene-fused isoxazoles. The cyclocondensation of 1,3-diketones with nitrile oxides, generated in situ from hydroxylamine hydrochloride, is another route to produce polycyclic isoxazoles. mdpi.com

Table 1: Synthesis of Pyrazole and Isoxazole Derivatives from Cyclohexanedione Analogs

| Starting Material | Reagent | Product Type | Reference |

| 2-Acylcyclohexane-1,3-dione | Phenylhydrazine | Indazolone | researchgate.net |

| 2-Arylidene-5,5-dimethylcyclohexane-1,3-dione | Hydroxylamine hydrochloride | Fused Isoxazole | mdpi.com |

| 2-Acyl-1,3-cyclohexanedione | Hydroxylamine hydrochloride | Isoxazoline | mdpi.com |

| 1,3-Diketone | Nitrile oxide | Polycyclic Isoxazole | mdpi.com |

Indole (B1671886) and Benzofuran (B130515) Annulations

While specific examples of indole and benzofuran annulations starting directly from this compound are not prevalent in the literature, the reactivity of the dicarbonyl moiety suggests its potential in established synthetic routes for these heterocycles.

Indole synthesis often involves the reaction of a ketone or dicarbonyl compound with an aniline (B41778) derivative. For instance, the Fischer indole synthesis, while traditionally using monoketones, can be adapted for dicarbonyl compounds. More relevant would be reactions such as the Larock indole synthesis, which involves the palladium-catalyzed annulation of 2-haloanilines with alkynes, or related methods where a dicarbonyl compound could be incorporated. researchgate.net The reaction of 2-alkynylanilines can be catalyzed by transition metals to form indoles, and the dicarbonyl moiety of the target compound could potentially be functionalized to participate in such cyclizations. nih.gov

The synthesis of benzofurans can be achieved through various strategies, including the reaction of phenols with dicarbonyl compounds. nih.gov For example, a Lewis-acid-catalyzed domino reaction between dicarbonyl compounds and 2,4-diyn-1-ols has been reported to produce benzofuran derivatives. nih.gov Another approach involves the triflic-acid-mediated reaction of quinone imine ketals with dicarbonyl compounds. nih.gov These methods highlight the potential of this compound to serve as the dicarbonyl component in such annulation strategies to generate complex, fused benzofuran systems.

Other Multicomponent and Domino Reactions

The high density of functional groups in this compound makes it an ideal substrate for multicomponent reactions (MCRs) and domino (cascade) reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials. nih.gov Cyclohexane-1,3-diones are known to participate in various MCRs to produce fused pyran, pyridine, and thiophene (B33073) derivatives. nih.gov

For example, MCRs involving cyclohexane-1,3-dione, an aldehyde, and an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate) are widely used to synthesize fused heterocyclic systems. These reactions often proceed via a domino Knoevenagel condensation/Michael addition/cyclization sequence. It is expected that this compound would undergo similar transformations, with the furan-2-carbaldehyde potentially being formed in situ or the intact molecule reacting to produce highly functionalized, fused heterocycles. Domino reactions of Meldrum's acid with aldehydes and acetone (B3395972) derivatives have been shown to yield cyclohexane-1,3-diones, indicating the versatility of these synthons in cascade reactions. arkat-usa.org

Redox Chemistry of this compound

The redox chemistry of this compound is characterized by the susceptibility of its functional groups to both reduction and oxidation. The two carbonyl groups of the cyclohexane-1,2-dione ring can be reduced to the corresponding diol. The acyl group can also be reduced. For instance, unsaturated 2-acyl-cyclohexane-1,3-diones can be hydrogenated, suggesting that the carbonyl groups of the title compound can be reduced under appropriate conditions. mdpi.com

The furan ring is generally electron-rich and can be prone to oxidation, which can lead to ring-opening reactions. Conversely, the acyl group, being electron-withdrawing, can influence the redox potential of the furan ring.

Acyl radicals can be generated from various acyl precursors under visible-light photoredox catalysis. nih.govrsc.org This suggests that the furan-2-carbonyl moiety could potentially be converted into an acyl radical, which could then participate in a variety of synthetic transformations, such as Giese-type additions or Minisci-type acylations.

Chelation Chemistry and Ligand Development

The β-diketone tautomer of this compound is an excellent chelating agent for a wide variety of metal ions. The deprotonated β-diketonate forms a six-membered chelate ring with metal ions, a structural motif that is highly stable. The inhibitory properties of some cyclohexane-1,3-dione derivatives are attributed to their ability to chelate ferrous ions in the active sites of enzymes. nih.gov β-Diketones bearing perfluorinated radicals are particularly important for designing luminescent materials based on lanthanide coordination compounds. nih.gov

The presence of the furan ring introduces an additional potential coordination site, the oxygen atom, allowing the molecule to act as a multidentate ligand. The combination of the "hard" oxygen donors of the dicarbonyl moiety and the "softer" furan oxygen could lead to interesting coordination properties and the formation of polynuclear or coordination polymer structures. Fluorinated β-diketones are well-known ligands that generate a wide variety of heterometallic complexes. nih.gov This suggests that this compound and its derivatives could be valuable ligands in coordination chemistry for applications in catalysis, materials science, and bioinorganic chemistry.

Structure-Reactivity Relationship Studies of this compound and its Derivatives

Structure-reactivity relationship (SRR) studies on this compound itself are not widely reported. However, studies on analogous 2-acyl-cyclohexane-1,3-diones provide valuable insights. For example, in the context of their herbicidal activity, the nature of the acyl side chain and substituents on the cyclohexane (B81311) ring have a significant impact on their biological efficacy. researchgate.netnih.gov

From a chemical reactivity perspective, the following relationships can be inferred:

Acyl Group: The furan-2-carbonyl group is electron-withdrawing, which increases the acidity of the protons on the cyclohexane ring, facilitating enolate formation and subsequent reactions. Modification of the furan ring (e.g., substitution) would modulate the electronic properties of the acyl group and, consequently, the reactivity of the entire molecule.

Cyclohexane Ring: Substituents on the cyclohexane ring can sterically hinder or electronically influence the reactivity of the dicarbonyl system. For example, alkyl groups at the 5-position can affect the equilibrium between different enol forms and influence the regioselectivity of reactions.

Quantitative structure-activity relationship (QSAR) studies on 2-acyl-cyclohexane-1,3-diones have identified key structural features that contribute to their biological activity, such as the length and hydrophobicity of the acyl chain and the presence of hydrogen bond donors/acceptors. mdpi.com These principles can be applied to the design of new derivatives of this compound with tailored chemical and biological properties.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Furan 2 Carbonyl Cyclohexane 1,2 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships of atoms.

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), provide the initial and fundamental data for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(Furan-2-carbonyl)cyclohexane-1,2-dione would be expected to show distinct signals for each unique proton environment. The furan (B31954) ring protons typically appear in the aromatic region, with characteristic chemical shifts and coupling patterns. The protons on the cyclohexane-1,2-dione ring will be found in the aliphatic region, and their multiplicity will reveal their neighboring protons. The methine proton at the C3 position, being adjacent to a carbonyl group, would be expected to be deshielded and appear at a lower field compared to the other methylene (B1212753) protons of the cyclohexane (B81311) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms and their electronic environments. The spectrum for this compound would be expected to display signals for the carbonyl carbons of the furanoyl group and the cyclohexanedione moiety at the downfield end of the spectrum (typically >190 ppm). The carbons of the furan ring would also show characteristic shifts, while the aliphatic carbons of the cyclohexane ring would appear at higher field strengths.

Expected ¹H and ¹³C NMR Data:

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Furan H-5 | 7.6 - 7.8 | 145 - 148 |

| Furan H-3 | 7.2 - 7.4 | 115 - 118 |

| Furan H-4 | 6.6 - 6.8 | 112 - 114 |

| Cyclohexane C3-H | 3.5 - 3.8 | 50 - 55 |

| Cyclohexane CH₂ | 1.8 - 2.5 | 20 - 40 |

| Furan C2 | - | 150 - 155 |

| Furan C=O | - | 185 - 195 |

| Cyclohexane C1=O | - | 200 - 210 |

| Cyclohexane C2=O | - | 200 - 210 |

Note: The expected chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of the proton spin systems within the molecule. For this compound, COSY would be instrumental in establishing the connectivity of the protons on the cyclohexane ring and confirming the coupling between the furan ring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This is essential for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. HMBC is particularly powerful for identifying the connectivity between different functional groups and for assigning quaternary carbons. For the target molecule, HMBC would be used to connect the furanoyl group to the C3 position of the cyclohexane-1,2-dione ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure and stereochemistry of the molecule. This could help in determining the relative orientation of the furan ring with respect to the cyclohexane ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. mdpi.commdpi.comchemicalbook.combldpharm.comrsc.org

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The presence of three carbonyl groups (two in the dione (B5365651) and one in the furanoyl moiety) would likely result in a broad and intense absorption in the range of 1650-1750 cm⁻¹. The C-O-C stretching of the furan ring and C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would also be observable.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C bonds of the furan ring would be expected to show strong Raman signals.

Expected Vibrational Frequencies:

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C-H (Furan) | 3100 - 3150 | 3100 - 3150 |

| C-H (Cyclohexane) | 2850 - 3000 | 2850 - 3000 |

| C=O (Ketone) | 1700 - 1750 | 1700 - 1750 |

| C=O (Aryl Ketone) | 1680 - 1700 | 1680 - 1700 |

| C=C (Furan) | 1500 - 1600 | 1500 - 1600 |

| C-O-C (Furan) | 1000 - 1300 | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. mdpi.commdpi.comrsc.orgresearchgate.netchemicalbook.com

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of the elemental composition of this compound.

Fragmentation Pattern: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The expected fragmentation pathways would likely involve the cleavage of the bond between the furanoyl group and the cyclohexane ring, leading to the formation of a furan-2-carbonyl cation (m/z = 95) and a cyclohexanedione radical. Further fragmentation of the cyclohexane ring would also be expected.

Expected Mass Spectrometry Data:

| Ion | Expected m/z | Description |

| [M]⁺ | 194.05 | Molecular Ion |

| [M - CO]⁺ | 166.06 | Loss of a carbonyl group |

| [C₅H₃O₂]⁺ | 95.01 | Furan-2-carbonyl cation |

| [C₆H₇O₂]⁺ | 111.04 | Cyclohexane-1,2-dione radical cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the furan ring and the carbonyl groups, in this compound would lead to characteristic absorptions in the UV-Vis region. The π → π* transitions of the furan ring and the n → π* transitions of the carbonyl groups would be the most prominent features. The exact wavelength of maximum absorption (λₘₐₓ) would be influenced by the extent of conjugation and the solvent used.

X-ray Crystallography for Solid-State Structure Determination

For a definitive determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard technique. researchgate.net By diffracting X-rays through a single crystal of the compound, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles. This would provide unambiguous information about the conformation of the cyclohexane ring and the relative orientation of the furan-2-carbonyl substituent.

Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives

Following an extensive review of available scientific databases and research publications, no specific studies detailing the use of chiroptical spectroscopy, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), for the analysis of chiral derivatives of this compound were identified.

Chiroptical techniques are instrumental in determining the stereochemistry and absolute configuration of chiral molecules. These methods rely on the differential interaction of chiral compounds with left- and right-circularly polarized light. The absence of published research in this specific area indicates that the synthesis of chiral derivatives of this compound and the subsequent analysis of their chiroptical properties may be a novel area for future investigation.

While the principles of CD and ORD are well-established for various classes of organic compounds, including those with furan and cyclohexane moieties, the application of these techniques to the specific structural framework of this compound has not been documented. Therefore, no experimental data, detailed research findings, or data tables related to the chiroptical properties of its chiral derivatives can be provided at this time.

Computational and Theoretical Investigations of 3 Furan 2 Carbonyl Cyclohexane 1,2 Dione

Quantum Chemical Calculations for Molecular and Electronic Structure

Detailed quantum chemical calculations are fundamental to understanding the molecular and electronic properties of a compound. However, specific studies applying these methods to 3-(Furan-2-carbonyl)cyclohexane-1,2-dione have not been identified.

Density Functional Theory (DFT) Studies

No dedicated Density Functional Theory (DFT) studies on this compound were found. Such studies would be essential for determining optimized molecular geometry, electronic structure, and other key physicochemical properties. While DFT has been applied to a wide range of furan (B31954) and cyclohexane (B81311) derivatives, these findings cannot be directly extrapolated to the target molecule without introducing significant inaccuracies.

Ab Initio Methods for Geometry Optimization and Energy Landscapes

Similarly, there is no available research that employs ab initio methods to investigate the geometry optimization and potential energy landscapes of this compound. These high-level computational methods provide valuable insights into the molecule's stable conformations and energetic profile.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. A specific Frontier Molecular Orbital (FMO) analysis for this compound, which would detail the energies and distributions of these orbitals, is not available in the literature.

Conformational Analysis and Isomerization Studies

The flexibility of the cyclohexane ring and the rotational freedom of the furan-2-carbonyl substituent suggest a complex conformational landscape for this molecule. However, no specific conformational analysis or isomerization studies for this compound have been published. Such studies are necessary to identify the most stable conformers and the energy barriers between them.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are often used to predict spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra), which can aid in the experimental characterization of a compound. There are no published studies that present theoretically predicted spectroscopic data for this compound.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating reaction mechanisms and characterizing transition states. No studies modeling the reaction mechanisms involving this compound or characterizing its transition states in chemical reactions were identified.

Solvation Effects and Intermolecular Interactions

The behavior of this compound in different chemical environments is governed by a complex interplay of solvation effects and intermolecular interactions. While direct computational studies on this specific molecule are not extensively available, a theoretical understanding can be derived from computational analyses of its constituent functional groups: the furan ring, the carbonyl groups, and the β-diketone moiety of the cyclohexane ring. These analyses, performed on analogous molecules, provide a framework for predicting the solvation properties and non-covalent interactions of the title compound.

Solvation Effects:

The solubility and conformational stability of this compound are expected to be highly dependent on the nature of the solvent. The molecule possesses both polar (carbonyl groups, furan oxygen) and non-polar (cyclohexane and furan rings) regions, leading to varied interactions with solvents of different polarities.

A key aspect of β-diketones is their existence in a tautomeric equilibrium between the diketo and enol forms. mdpi.com The polarity of the solvent can significantly influence this equilibrium. In non-polar solvents, the enol form is often favored due to the stability conferred by intramolecular hydrogen bonding. Conversely, polar protic solvents can stabilize the diketo form by forming intermolecular hydrogen bonds with the carbonyl groups.

Computational studies on similar β-diketones have explored the influence of solvent on tautomeric ratios. mdpi.com These studies provide a basis for predicting how the equilibrium of this compound might shift in different solvents.

Interactive Data Table: Predicted Tautomeric Preference in Various Solvents

| Solvent | Dielectric Constant (ε) | Solvent Type | Predicted Dominant Tautomer | Rationale |

| Hexane | 1.88 | Non-polar | Enol | Intramolecular hydrogen bonding is favored. |

| Dichloromethane (B109758) | 9.08 | Polar aprotic | Diketo/Enol Mixture | Moderate polarity disrupts intramolecular H-bonds to some extent. |

| Acetone (B3395972) | 20.7 | Polar aprotic | Diketo | Stronger dipole-dipole interactions with the solvent favor the more polar diketo form. |

| Ethanol | 24.55 | Polar protic | Diketo | Intermolecular hydrogen bonding with the solvent stabilizes the carbonyl groups of the diketo form. |

| Water | 80.1 | Polar protic | Diketo | Strong hydrogen bonding network of water extensively solvates the diketo tautomer. |

Note: The data in this table is illustrative and based on theoretical principles and studies of analogous β-diketones.

Intermolecular Interactions:

The intermolecular forces involving this compound are crucial for understanding its physical properties in the condensed phase and its interactions with biological macromolecules. The primary types of non-covalent interactions anticipated are hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Hydrogen Bonding: The oxygen atoms of the carbonyl groups and the furan ring can act as hydrogen bond acceptors. nih.govresearchgate.net In the presence of hydrogen bond donors (e.g., water, alcohols), strong intermolecular hydrogen bonds can be formed. Theoretical studies on furan and its derivatives have shown that the oxygen atom is a preferential site for hydrogen bond docking over the π-system of the ring. nih.gov If the molecule exists in its enol form, the enolic hydroxyl group can act as a hydrogen bond donor.

Stacking and van der Waals Interactions: Theoretical investigations on furan dimers have revealed the significance of stacking interactions between the aromatic rings, alongside C-H···O hydrogen bonds. nih.govacs.org The furan moiety of this compound can therefore participate in π-π stacking with other aromatic systems. The non-polar cyclohexane backbone will primarily engage in weaker van der Waals interactions.

Interactive Data Table: Summary of Potential Intermolecular Interactions

| Interaction Type | Molecular Origin | Interacting Partners | Predicted Relative Strength |

| Hydrogen Bonding (Acceptor) | Carbonyl oxygens, Furan oxygen | Protic solvents (e.g., water, methanol), other H-bond donors | Strong |

| Hydrogen Bonding (Donor) | Enolic hydroxyl (if present) | H-bond acceptors (e.g., water, DMSO) | Strong |

| Dipole-Dipole Interactions | Polar carbonyl groups | Other polar molecules, polar solvents | Moderate |

| π-π Stacking | Furan ring | Other aromatic rings | Moderate |

| C-H···O Interactions | C-H bonds and oxygen atoms | Neighboring molecules | Weak |

| Van der Waals Forces | Entire molecule, especially aliphatic regions | All molecules | Weak |

Note: The data in this table is a qualitative prediction based on the molecular structure and computational studies of related compounds.

Advanced Chemical Applications and Potential of 3 Furan 2 Carbonyl Cyclohexane 1,2 Dione and Its Synthetic Analogs

Role as a Versatile Building Block in Organic Synthesis

The true potential of 3-(Furan-2-carbonyl)cyclohexane-1,2-dione lies in its utility as a multi-functional building block, or synthon, in organic synthesis. The compound features several reactive sites: the furan (B31954) ring, which can act as a diene in cycloaddition reactions, and the dicarbonyl system of the cyclohexane (B81311) ring, which is ripe for condensation and cyclization reactions. researchgate.netacs.org This versatility makes it an excellent starting point for constructing a diverse array of complex molecules. researchgate.net

The furan moiety is a well-established precursor for a wide range of chemical structures. acs.org Its ability to participate as the 4π component in Diels-Alder ([4+2] cycloaddition) reactions is particularly noteworthy. By reacting with various dienophiles, the furan ring within this compound can generate oxabicyclo[2.2.1]heptane derivatives. These intermediates can then be transformed through cleavage of the oxygen bridge to yield highly substituted cyclohexene (B86901) or cyclohexane rings, effectively serving as a latent form of a six-membered ring. acs.org

Furthermore, the cyclohexane-1,2-dione portion of the molecule is a key precursor for forming various heterocyclic systems. researchgate.net The adjacent carbonyl groups can react with binucleophiles, such as hydrazines or o-phenylenediamines, to construct fused heterocyclic rings like pyridazines or quinoxalines. researchgate.net The combination of these reactive centers allows for sequential or domino reactions, enabling the rapid assembly of complex polycyclic architectures that incorporate both the newly formed ring from the furan and a heterocycle fused to the cyclohexane core.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reagent | Resulting Heterocyclic Core | Reaction Type |

|---|---|---|

| Hydrazine (B178648) | Pyridazine | Condensation |

| o-Phenylenediamine | Quinoxaline | Condensation |

| Aryl Azides | Dihydro-1,2,3-triazole | Cycloaddition/Condensation rsc.org |

| Malononitrile (B47326)/Base | Fused Pyran or Pyridine | Multi-component Reaction nih.gov |

Both furan and cyclohexane motifs are prevalent in a wide array of natural products. researchgate.netelsevierpure.comnih.gov The furan ring is a structural component in many bioactive compounds and serves as a versatile starting point in their synthesis. rsc.org Similarly, highly functionalized cyclohexane rings are core components of numerous natural products, and methods to create them from chiral precursors are highly valued. elsevierpure.com

This compound provides a pre-functionalized scaffold that combines these two important structural units. This compound could be a key intermediate in the synthesis of natural products containing cyclohexane-angularly-fused polyquinanes or other complex terpenoids. nih.gov For instance, the cyclohexane-1,2-dione moiety can be elaborated to install the necessary stereocenters, while the furan ring can be used as a handle for further annulations or transformations, such as intramolecular Diels-Alder reactions, to build adjacent rings. acs.org This strategic combination streamlines the synthesis by starting with a molecule that already contains significant structural complexity.

Applications in Materials Science (e.g., polymer chemistry, optical materials)

The application of furan-based compounds in materials science is a growing field of research. Furan derivatives have been investigated as building blocks for polymers and as components of organic materials with interesting electronic and optical properties. und.eduresearchgate.net The structure of this compound suggests potential in several areas of materials science.

The furan ring can undergo polymerization, and its derivatives, such as those produced from the reaction of ethene with furan-2,5-dione, are used as chemical intermediates for resins and plastics. smolecule.com The dione (B5365651) functionality on the cyclohexane ring of the title compound could serve as a cross-linking site, potentially leading to the formation of robust polymer networks. For example, the product of a [2+2] photocycloaddition involving a furan derivative has been explored as an epoxy cross-linker in polymers. und.edu

Furthermore, molecules containing conjugated dicarbonyl and aromatic systems, such as di-furan-2-yl-ethane-1,2-dione, have been studied for their optical properties. researchgate.net The conjugated system within this compound may impart unique photophysical characteristics, making it or its derivatives candidates for use as optical materials, dyes, or components in organic electronic devices.

Development as Catalytic Ligands or Organocatalysts

The multiple oxygen atoms within this compound make it an attractive candidate for development as a chelating ligand for metal-based catalysts. The 1,2-dione system, along with the adjacent furan carbonyl group, can coordinate to a metal center, creating a stable complex. Derivatives of cyclohexane-1,3-dione are known to form metal complexes, some of which exhibit antibacterial activity, highlighting the chelating ability of the dione framework. nih.gov By tuning the steric and electronic properties of the furan ring or the cyclohexane backbone, it may be possible to design ligands that can catalyze specific organic transformations with high efficiency and selectivity.

In the field of asymmetric organocatalysis, chiral backbones are essential for inducing enantioselectivity. The cyclohexane ring is a "privileged scaffold" that has been successfully used in numerous organocatalysts. For example, catalysts based on chiral (1R,2R)-cyclohexane-1,2-diamine are workhorses in noncovalent organocatalysis. researchgate.net Synthetic analogs of this compound that incorporate chirality on the cyclohexane ring could potentially be developed into novel bifunctional organocatalysts, where the dione and furan moieties participate in substrate activation and orientation.

Use in Analytical Chemistry as Reagents or Probes

While specific applications in analytical chemistry have not been reported, the chemical reactivity of this compound suggests its potential use as an analytical reagent or probe. The 1,2-dione functionality is known to react with specific analytes. For instance, it can undergo condensation reactions with arginine residues in proteins, suggesting a possible role in bioconjugation or as a derivatizing agent for the detection of certain biomolecules.

Furthermore, the scaffold could be engineered into a fluorescent probe. By chemically attaching a fluorophore to the furan ring or cyclohexane backbone, a sensor could be designed where the binding of a target analyte to the dione "receptor" site induces a change in the fluorescence signal. This change could occur through mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), allowing for the quantitative detection of the target species.

Supramolecular Chemistry and Self-Assembly (if applicable)

The principles of supramolecular chemistry rely on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to direct the self-assembly of molecules into larger, ordered structures. This compound possesses features conducive to such interactions. The carbonyl groups are potential hydrogen bond acceptors, while the aromatic furan ring can participate in π-π stacking interactions with other aromatic systems.

This combination of functionalities could enable the molecule or its derivatives to self-assemble into well-defined supramolecular structures like macrocycles, cages, or one-dimensional chains. The strategic placement of complementary functional groups on synthetic analogs could lead to the programmed assembly of complex architectures. This approach, where dynamic covalent chemistry is used to form initial structures that are then captured, has been successfully used to create novel cyclophanes from simpler building blocks. nih.gov A similar strategy could potentially be applied to derivatives of this compound to access new classes of macrocyclic compounds.

Future Research Directions and Challenges in 3 Furan 2 Carbonyl Cyclohexane 1,2 Dione Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Currently, detailed synthetic procedures for 3-(Furan-2-carbonyl)cyclohexane-1,2-dione are not widely reported in scientific literature. A primary research goal would be to establish reliable and scalable synthetic pathways.

Potential Synthetic Strategies and Challenges:

| Synthetic Approach | Description | Potential Advantages | Challenges |

| Friedel-Crafts Acylation | Acylation of a cyclohexane-1,2-dione enol or enolate equivalent with an activated furan-2-carboxylic acid derivative (e.g., furoyl chloride) in the presence of a Lewis acid. | Potentially a direct and convergent route. | Controlling the regioselectivity of acylation on the cyclohexane-1,2-dione ring is a major hurdle. The furan (B31954) ring is also susceptible to side reactions under harsh Lewis acid conditions. |

| Rearrangement Reactions | Exploration of rearrangement pathways, such as a Baker-Venkataraman rearrangement of a suitably substituted precursor, to form the dione (B5365651) moiety. | Can offer high yields and good control over the final structure. | The synthesis of the required precursors may be complex and multi-stepped, reducing overall efficiency. |

| Green Chemistry Approaches | Utilizing biocatalysis or mechanochemistry to synthesize the target compound. This could involve enzyme-mediated acylation or solvent-free reaction conditions. | Reduced environmental impact, potentially higher selectivity, and milder reaction conditions. | Identifying suitable enzymes or developing effective mechanochemical protocols for this specific transformation would require substantial research and development. |

A significant challenge will be the purification and stability of the final compound, as β-dicarbonyl and γ-dicarbonyl functionalities can be prone to enolization, tautomerization, and degradation.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a furan ring, a ketone, and a 1,2-dione in a single molecule suggests a rich and complex reactivity profile that is yet to be explored.

Key Areas for Reactivity Studies:

Diels-Alder Reactions: The furan moiety can act as a diene in [4+2] cycloaddition reactions, offering a pathway to complex polycyclic structures. Research would need to investigate its reactivity with various dienophiles and the stereochemical outcomes of such transformations.

Dicarbonyl Chemistry: The adjacent carbonyl groups of the cyclohexane-1,2-dione are expected to be highly reactive. They could participate in condensation reactions (e.g., with hydrazines or diamines to form heterocyclic systems like quinoxalines), reductions, and reactions with organometallic reagents.

Enolate Chemistry: The protons alpha to the carbonyl groups are acidic, allowing for the formation of enolates. The regioselectivity of enolate formation and subsequent reactions (e.g., alkylations, aldol (B89426) reactions) would be a critical area of study.

Intramolecular Reactions: The proximity of the furan ring and the dione system could enable novel intramolecular cyclizations or rearrangements, potentially leading to unprecedented molecular architectures.

Advanced Computational Modeling for Complex Systems and Reaction Dynamics

Theoretical and computational chemistry will be indispensable for understanding the properties and reactivity of this compound.

Focus Areas for Computational Studies:

| Modeling Technique | Research Objective | Potential Insights |

| Density Functional Theory (DFT) | To calculate the ground-state geometry, electronic structure, and spectroscopic properties (IR, NMR). To map potential energy surfaces for various reaction pathways. | Understanding the preferred tautomeric and conformational states. Predicting the most likely sites for nucleophilic and electrophilic attack. Estimating activation barriers for potential reactions. |

| Molecular Dynamics (MD) | To simulate the behavior of the molecule in different solvent environments and its interactions with other molecules, such as enzymes or receptors. | Insights into solvation effects on reactivity and conformation. Predicting binding modes and affinities in biological systems. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | To model reactions in complex environments, such as within an enzyme active site, by treating the reacting core with high-level quantum mechanics and the surroundings with classical mechanics. | Elucidating enzymatic reaction mechanisms involving this compound as a substrate or inhibitor. |

A significant challenge will be to accurately model the conformational flexibility of the cyclohexane (B81311) ring and the electronic interactions between the furan and dione moieties.

Integration of this compound into Emerging Chemical Technologies

Once the fundamental chemistry is better understood, this compound could be integrated into various modern chemical technologies.

Potential Technological Applications:

Materials Science: The furan group allows for participation in reversible Diels-Alder reactions, which is a key mechanism for creating self-healing polymers and dynamic materials.

Photocatalysis and Organic Electronics: Furan-containing compounds can possess interesting photophysical properties. Future research could explore the use of this molecule or its derivatives as photosensitizers or components in organic electronic devices.

Scalability of Synthesis for Industrial or Large-Scale Academic Applications

For this compound to be widely adopted, its synthesis must be scalable.

Challenges in Scaling Up:

Cost of Starting Materials: The availability and cost of suitable starting materials for a large-scale synthesis would need to be carefully evaluated.

Reaction Conditions: Laboratory-scale syntheses that use hazardous reagents, extreme temperatures, or high pressures are often difficult and expensive to implement on an industrial scale.

Purification: Developing a robust and efficient purification protocol (e.g., crystallization or distillation instead of chromatography) is crucial for large-scale production.

Safety: A thorough evaluation of the thermal stability and potential hazards associated with the synthesis and handling of the compound at scale is essential.

Successfully addressing these challenges will be key to unlocking the potential of this compound for broader applications.

Q & A

Q. What synthetic strategies are effective for preparing 3-(Furan-2-carbonyl)cyclohexane-1,2-dione, and how can reaction yields be optimized?

Methodological Answer: The synthesis of this compound can be approached via acylation reactions. For example, furan-2-carbonyl chloride or activated esters may react with cyclohexane-1,2-dione under basic conditions (e.g., pyridine or triethylamine). Key parameters include:

- Temperature control : Reflux in aprotic solvents like 1,4-dioxane (as used in furan-related syntheses ).

- Stoichiometry : Equimolar ratios of reactants to minimize side products.

- Workup : Acidic or aqueous extraction to isolate the product.

Yield optimization may require iterative adjustment of solvent polarity and catalyst selection. Computational modeling (e.g., DFT) could predict reactive intermediates to guide synthetic routes .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Look for carbonyl stretches (~1690 cm⁻¹ for diketones and ~1650 cm⁻¹ for furan carbonyl) and C-O furan vibrations (~750 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃. The furan protons (6.5–7.8 ppm) and cyclohexane-dione protons (2.5–3.5 ppm) should show distinct splitting patterns .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 220.2 for C₁₁H₈O₅) and fragmentation patterns .

Advanced Research Questions

Q. How does the furan-2-carbonyl substituent influence the substrate specificity of enzymes like cyclohexane-1,2-dione hydrolase?

Methodological Answer: Cyclohexane-1,2-dione hydrolase (EC 3.7.1.11) catalyzes ring-opening hydrolysis of 1,2-diones but is inactive toward 1,3-diones . Introducing a furan-2-carbonyl group may sterically hinder enzyme binding or alter electronic properties. To assess this:

- Kinetic assays : Compare and values of the modified dione versus unsubstituted cyclohexane-1,2-dione.

- Molecular docking : Model the compound into the enzyme’s active site (using X-ray structures from CCDC 207/68 ) to predict steric/electronic clashes.

- Site-directed mutagenesis : Modify arginine residues (critical in enzyme-substrate interactions ) to test binding flexibility.

Q. What computational methods are suitable for predicting the stereoselective reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies for reactions like acylation or nucleophilic additions. For example, model the thermodynamic preference for trans- versus cis-diastereomers, as done for cyclohexane-1,2-diols .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in THF or DMF) to predict reaction pathways.

- Natural Bond Orbital (NBO) Analysis : Evaluate hyperconjugative interactions affecting the diketone’s electrophilicity.

Q. Can this compound act as a bioisostere for carboxylic acids in medicinal chemistry?

Methodological Answer: Cyclopentane-1,2-diones have shown promise as carboxylic acid bioisosteres due to similar pKa values and hydrogen-bonding geometry . To evaluate the furan derivative:

- Acidity measurements : Determine pKa via potentiometric titration in aqueous/organic solvents.

- X-ray crystallography : Compare hydrogen-bonding patterns with carboxylic acid analogs.

- Biological assays : Test the compound in receptor-binding studies (e.g., thromboxane A2 antagonism ) and compare IC₅₀ values to carboxylic acid counterparts.

Q. How does this compound interact with arginine residues in protein modification studies?

Methodological Answer: Cyclohexane-1,2-dione derivatives are known to react with arginine residues, forming stable adducts . For the furan-substituted analog:

- Chemical modification assays : Incubate the compound with model proteins (e.g., bovine serum albumin) and monitor inactivation kinetics via UV-Vis or fluorescence.

- Mass spectrometry : Identify modified arginine sites using tryptic digestion and LC-MS/MS.

- Competitive inhibition : Compare reactivity with phenylglyoxal or butane-2,3-dione to assess specificity .

Data Contradictions and Resolution

Q. Discrepancies in enzymatic activity reports for cyclohexane-1,2-dione derivatives: How to resolve them?

Methodological Answer: Contradictions may arise from enzyme source variations or assay conditions. To address this:

- Standardize assays : Use recombinant cyclohexane-1,2-dione hydrolase (expressed in E. coli) under controlled pH and temperature .

- Substrate purity : Verify via HPLC (≥98% purity, as in ) to exclude contaminants affecting activity.

- Cross-validate results : Compare data with CCDC-deposited crystal structures to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.